molecular formula C22H24FN3O3 B4520779 N-(3-acetylphenyl)-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide

N-(3-acetylphenyl)-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide

Cat. No.: B4520779
M. Wt: 397.4 g/mol
InChI Key: MENDIASGBQDEQM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes an acetylphenyl group, a fluorophenyl piperazine moiety, and an oxobutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Acylation Reaction: The initial step involves the acylation of 3-aminophenyl with acetic anhydride to form 3-acetylaminophenyl.

    Piperazine Coupling: The next step is the coupling of 3-acetylaminophenyl with 4-(4-fluorophenyl)piperazine under basic conditions to form the intermediate product.

    Oxobutanamide Formation: Finally, the intermediate product undergoes a reaction with succinic anhydride to form the target compound, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often require catalysts or specific solvents.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-16(27)17-3-2-4-19(15-17)24-21(28)9-10-22(29)26-13-11-25(12-14-26)20-7-5-18(23)6-8-20/h2-8,15H,9-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDIASGBQDEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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